![molecular formula C8H5ClN2 B1589900 4-Chloro-1,8-naphthyridine CAS No. 35170-94-6](/img/structure/B1589900.png)
4-Chloro-1,8-naphthyridine
Overview
Description
4-Chloro-1,8-naphthyridine is an organic compound with the formula C8H5ClN2 . It is a derivative of 1,8-Naphthyridine, which is the most well-studied of the six isomeric naphthyridines, a subset of diazanaphthalenes with nitrogen in the separate rings .
Synthesis Analysis
The synthesis of 1,8-naphthyridines, including 4-Chloro-1,8-naphthyridine, has been a subject of considerable interest due to their diverse biological activities and photochemical properties . Recent achievements (2015–2019) toward the synthesis of 1,8-naphthyridines include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo .Molecular Structure Analysis
The molecular structure of 4-Chloro-1,8-naphthyridine is represented by the formula C8H5ClN2 . The compound has a molecular weight of 164.59 .Chemical Reactions Analysis
The synthesis of 1,8-naphthyridines involves various chemical reactions, including multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo .Physical And Chemical Properties Analysis
4-Chloro-1,8-naphthyridine has a boiling point of 220.7°C at 760 mmHg .Scientific Research Applications
Medicinal Chemistry Applications
4-Chloro-1,8-naphthyridine derivatives have shown potential in medicinal chemistry, with activities including anticancer, anti-inflammatory, antimicrobial, antihistaminic, antihypertensive, antimalarial, antiplatelet aggregation, gastric antisecretory, and inhibitory activities for enzymes like topoisomerase-II & AChE .
Enhancement of Antibiotic Activity
These compounds can enhance antibiotic activity and have been associated with structure–activity relationships in various biological models. Novel derivatives have shown potent analgesic or anti-inflammatory activity without acute gastrolesivity .
Anticancer Properties
1,8-Naphthyridine derivatives have been synthesized with functional groups that impart anticancer properties. These compounds are being studied for their effectiveness against various types of cancer cells .
Catalysis in Synthesis
A water-soluble Ir catalyst can efficiently catalyze the synthesis of 1,8-naphthyridines in water under air atmosphere. This process involves the dehydrogenative coupling of certain alcohols to 1,8-naphthyridine .
Synthesis of Difunctionalized Derivatives
There has been a successful synthesis of difunctionalized 1,8-naphthyridines which can be used for further chemical applications and research. These include derivatives with different functional groups that may impart unique properties to the compounds .
Safety And Hazards
Future Directions
1,8-Naphthyridines have emerged as an important class of heterocyclic compounds due to their diverse biological activities and photochemical properties . They find use as ligands and components of light-emitting diodes, dye-sensitized solar cells, molecular sensors, or self-assembly host–guest systems . Therefore, the development of methods for the synthesis of 1,8-naphthyridines, including 4-Chloro-1,8-naphthyridine, has been of considerable interest to the synthetic community .
properties
IUPAC Name |
4-chloro-1,8-naphthyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2/c9-7-3-5-11-8-6(7)2-1-4-10-8/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIADAGFXEHBPGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2N=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50497522 | |
Record name | 4-Chloro-1,8-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50497522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-1,8-naphthyridine | |
CAS RN |
35170-94-6 | |
Record name | 4-Chloro-1,8-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50497522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-1,8-naphthyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary reaction pathway of 4-Chloro-1,8-naphthyridine with hydrazine derivatives?
A: 4-Chloro-1,8-naphthyridine undergoes a ring transformation reaction when treated with substituted hydrazines, yielding 1,3-pyrazole derivatives [, ]. This rearrangement reaction is proposed to proceed through a mechanism involving nucleophilic attack of the hydrazine at the carbon bearing the chlorine atom, followed by ring opening and subsequent cyclization to form the pyrazole ring [].
Q2: Can 4-Chloro-1,8-naphthyridine be used to synthesize other heterocyclic systems besides pyrazoles?
A: Yes, the pyrazole products obtained from the reaction of 4-Chloro-1,8-naphthyridine with hydrazine hydrate can be further reacted to form more complex heterocycles. For example, they can undergo cyclization reactions with triethyl orthoesters or cyclohexanone to yield pyrazolo[1,5-c]pyrido-[3,2-e]- and -[4,3-e]-pyrimidines [].
Q3: Does the substitution pattern on the hydrazine influence the outcome of the reaction with 4-Chloro-1,8-naphthyridine?
A: While the provided research doesn't delve into the specifics of substituent effects, it does mention that the configuration of the resulting pyrazole products can be determined by nuclear magnetic resonance (NMR) studies []. This suggests that different substituents on the hydrazine could potentially lead to different regioisomers or stereoisomers of the pyrazole product.
Q4: Are there alternative reaction pathways for 4-Chloro-1,8-naphthyridine with strong bases besides the formation of pyrazoles?
A: Yes, research indicates that reacting 4-Chloro-1,8-naphthyridine with potassium amide in liquid ammonia leads to the formation of 3,4-didehydro-1,8-naphthyridine []. This reactive intermediate can then undergo nucleophilic addition with ammonia, resulting in a mixture of 3-amino and 4-amino-1,8-naphthyridine. Interestingly, a portion of the 4-amino product is formed via an SN(AE) mechanism directly from the 4-chloro starting material [].
Q5: Has 4-Chloro-1,8-naphthyridine been used as a building block for synthesizing molecules with potential pharmaceutical applications?
A: Yes, researchers have synthesized a series of 2,4-disubstituted N,N-dialkyl-1,8-naphthyridine-3-carboxamides starting from a 4-chloro-1,8-naphthyridine derivative []. These compounds were then screened for various pharmacological activities, and some showed promising anti-inflammatory and antiaggressive properties [, ].
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